1,3-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]urea
Overview
Description
1,3-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]urea is an organic compound with the molecular formula C19H22N4O3. This compound is characterized by the presence of two ethoxy and methoxy substituted phenyl groups attached to a urea backbone through imine linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]urea typically involves the condensation reaction between 2-ethoxy-5-methoxybenzaldehyde and urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkages, resulting in the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can be facilitated using reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1,3-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound’s imine linkages and phenyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3-bis[(E)-(2-ethoxyphenyl)methylideneamino]urea: Similar structure but lacks the methoxy group.
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
1,3-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]urea is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1,3-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-5-29-19-9-7-17(27-3)11-15(19)13-22-24-21(26)25-23-14-16-12-18(28-4)8-10-20(16)30-6-2/h7-14H,5-6H2,1-4H3,(H2,24,25,26)/b22-13+,23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJBDXYULVSEKJ-MSKUYSOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)NN=CC2=C(C=CC(=C2)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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